Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a chlorosulfonyl group, a difluoromethyl group, and an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-a]pyrazine core, introduction of the difluoromethyl group, and the addition of the chlorosulfonyl group.
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine ring system.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.
Addition of the Chlorosulfonyl Group: The chlorosulfonyl group is typically introduced using chlorosulfonyl isocyanate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while reduction reactions can produce sulfonamides or other reduced forms.
Scientific Research Applications
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Chlorosulfonyl isocyanate: A simpler compound with a chlorosulfonyl group and an isocyanate group.
Uniqueness
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both chlorosulfonyl and difluoromethyl groups allows for diverse chemical modifications and applications.
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chlorosulfonyl group and a difluoromethyl moiety attached to an imidazo[1,2-a]pyrazine core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H16ClF2N3O4S
- Molecular Weight : 419.83 g/mol
- CAS Number : 2060061-54-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chlorosulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
- Modulation of Receptor Activity : It may influence receptor signaling pathways through binding interactions that alter receptor conformation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties
- Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The presence of the chlorosulfonyl group enhances reactivity towards microbial targets.
-
Anti-inflammatory Activity
- Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.
-
Anticancer Potential
- Investigations into its cytotoxic effects on cancer cell lines reveal significant inhibitory effects on cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study 1 : A derivative of the compound demonstrated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM.
- Study 2 : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell cultures upon stimulation with lipopolysaccharides (LPS).
Interaction Profiles
The interaction profiles of this compound suggest it may engage with various biological macromolecules:
Target | Type of Interaction | Effect |
---|---|---|
Enzyme X | Covalent binding | Inhibition |
Receptor Y | Competitive binding | Modulation |
Protein Z | Non-covalent interaction | Stabilization |
Comparative Analysis
The compound shares structural similarities with other biologically active compounds. Below is a comparative analysis highlighting unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Cyclopropyl instead of difluoromethyl | Different biological activity profile |
Benzyl 3-(methylsulfanyl)-5-methylimidazo[1,2-a]pyrazine | Methylsulfanyl group | Less electrophilic character |
Benzyl 4-(trifluoromethyl)-imidazole | Trifluoromethyl instead of difluoromethyl | Simpler structure but similar reactivity |
Properties
Molecular Formula |
C16H16ClF2N3O4S |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H16ClF2N3O4S/c17-27(24,25)10-12-14(15(18)19)20-13-8-21(6-7-22(12)13)16(23)26-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI Key |
QXNLEEPNBQSLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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